molecular formula C13H18O2S B1473527 (1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol CAS No. 1636179-69-5

(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol

Cat. No. B1473527
CAS RN: 1636179-69-5
M. Wt: 238.35 g/mol
InChI Key: UHMFMHDXAIBXBK-STQMWFEESA-N
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Description

(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol, also known as (1S,2S)-2-methoxy-4-sulfanylcyclohexanol, is a cyclic sulfanyl ether compound that has been studied for its potential applications in the field of medicinal chemistry. It is a synthetic compound that has been developed by chemists to study its potential therapeutic effects. This compound has been studied for its ability to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. In addition, this compound has been studied for its ability to act as a prodrug, which is a compound that is converted into an active drug after entering the body. In

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

The selective catalytic oxidation of cyclohexene can lead to a variety of industrially valuable products, showcasing the potential for targeted chemical transformations. This process is valuable in synthesizing intermediates like cyclohexanol and cyclohexanone, which are key in producing materials such as nylon. The ability to control the oxidation of cyclohexene demonstrates the significance of understanding and manipulating chemical reactions for desired outcomes, which could be relevant to the applications of "(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol" in synthesis and material science (Cao et al., 2018).

Environmental Safety of Surfactants

A comprehensive review on the environmental impact of surfactants outlines their fate, toxicity, and biodegradability. This study emphasizes the importance of understanding the environmental implications of chemical compounds used in various industries, including personal care and cleaning products. Given the structural complexity of "(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol," insights into its environmental behavior could be derived from studies on similar compounds (Cowan-Ellsberry et al., 2014).

Antioxidant Activity Assessment

Research on determining antioxidant activity highlights the importance of antioxidants in various fields, including food engineering, medicine, and pharmacy. The methodologies for assessing antioxidant capabilities could be applied to study the potential antioxidant properties of "(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol," contributing to a better understanding of its applications in health and nutrition (Munteanu & Apetrei, 2021).

Synthesis and Application in Material Science

The review of cyclohexane oxidation to produce ketone-alcohol oil demonstrates the importance of chemical synthesis in creating intermediates for industrial applications, such as nylon production. Studies like these shed light on the synthesis processes that might be relevant for manipulating and creating derivatives of complex molecules like "(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol" for specific industrial or pharmaceutical applications (Abutaleb & Ali, 2021).

properties

IUPAC Name

(1S,2S)-2-(4-methoxyphenyl)sulfanylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMFMHDXAIBXBK-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S[C@H]2CCCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol
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